(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(5-NITROFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dichlorophenyl group, a nitrofuran moiety, and an oxazolone ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(5-NITROFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions using suitable chlorinated aromatic compounds.
Attachment of the Nitrofuran Moiety: The nitrofuran moiety can be attached through nucleophilic substitution reactions involving nitrofuran derivatives and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the nitrofuran moiety.
Reduction Products: Amino derivatives of the nitrofuran moiety.
Substitution Products: Compounds with different substituents on the dichlorophenyl group.
Scientific Research Applications
(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(5-NITROFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(5-NITROFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves interactions with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress, apoptosis, and signal transduction, resulting in various biological effects.
Comparison with Similar Compounds
- (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(5-NITROFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(5-NITROBENZOFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness: The uniqueness of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(5-NITROFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H6Cl2N2O5 |
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Molecular Weight |
353.1 g/mol |
IUPAC Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H6Cl2N2O5/c15-7-1-3-9(10(16)5-7)13-17-11(14(19)23-13)6-8-2-4-12(22-8)18(20)21/h1-6H/b11-6- |
InChI Key |
FUSSVGGAFDCTBP-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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